(2S,3S)-2-methylcitric acid

methylcitrate cycle enzyme stereospecificity propionate metabolism

(2S,3S)-2-Methylcitric acid is the (2S,3S)-diastereomer of 2-methylcitric acid (MCA), a methyl-branched tricarboxylic acid formed endogenously by the condensation of propionyl-CoA with oxaloacetate via si-citrate synthase. Possessing two chiral centers at C2 and C3, MCA can exist as four stereoisomers; however, only the (2S,3S) and (2R,3S) forms are detected in human urine, with the (2S,3S) isomer arising primarily from mammalian si-citrate synthase activity.

Molecular Formula C7H10O7
Molecular Weight 206.15 g/mol
Cat. No. B1253913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-methylcitric acid
Molecular FormulaC7H10O7
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESCC(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7+/m1/s1
InChIKeyYNOXCRMFGMSKIJ-NFNCENRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2-Methylcitric Acid: Stereochemically Defined Tricarboxylic Acid Metabolite for Metabolic Research and Diagnostic Applications


(2S,3S)-2-Methylcitric acid is the (2S,3S)-diastereomer of 2-methylcitric acid (MCA), a methyl-branched tricarboxylic acid formed endogenously by the condensation of propionyl-CoA with oxaloacetate via si-citrate synthase [1]. Possessing two chiral centers at C2 and C3, MCA can exist as four stereoisomers; however, only the (2S,3S) and (2R,3S) forms are detected in human urine, with the (2S,3S) isomer arising primarily from mammalian si-citrate synthase activity [2]. This compound accumulates pathologically in propionic acidemia and methylmalonic acidurias, where it serves as a diagnostic biomarker and a mechanistically relevant inhibitor of multiple TCA cycle and gluconeogenic enzymes [3].

Why Racemic or Mixed-Diastereomer 2-Methylcitric Acid Cannot Substitute for Stereochemically Pure (2S,3S)-2-Methylcitric Acid


Commercially dominant preparations of 2-methylcitric acid are supplied as racemic mixtures of diastereomers (e.g., Sigma-Aldrich trisodium 2-methylcitrate, ≥85% mixture of diastereomers) . However, the four stereoisomers of MCA are not biologically equivalent: the (2R,3R)-isomer may act as a specific inhibitor of aconitase [1], while the key methylcitrate cycle enzyme 2-methylcitrate dehydratase (PrpD) is strictly specific for (2S,3S)-methylcitrate (Km = 440 µM) and shows zero activity toward (2R,3S)-methylcitrate [2]. Conversely, aconitase (AcnB) acts exclusively on (2R,3S)-2-methylisocitrate (Km = 210 µM) with no activity on (2S,3S)-methylcitrate [2]. In human biomarker applications, (2S,3S) and (2R,3S) exhibit distinct 1H NMR spectra [3], meaning that stereochemical purity directly determines analytical specificity and enzymatic interpretability. Substituting a mixed-diastereomer preparation for the pure (2S,3S) isomer introduces confounding isomer-dependent activities that compromise both mechanistic studies and quantitative biomarker assays.

(2S,3S)-2-Methylcitric Acid: Quantitative Comparative Evidence for Differentiated Scientific Selection


Absolute Stereospecificity of Methylcitrate Dehydratase (PrpD) for (2S,3S)-Methylcitrate vs. Zero Activity on (2R,3S)-Methylcitrate

In the bacterial methylcitrate cycle, the isomerization of (2S,3S)-methylcitrate to (2R,3S)-2-methylisocitrate proceeds via two enzymes with mutually exclusive stereospecificity. 2-Methylcitrate dehydratase (PrpD) is strictly specific for (2S,3S)-methylcitrate with an apparent Km of 440 µM and shows no detectable activity on (2R,3S)-methylcitrate [1]. In contrast, aconitase (AcnB) exhibits an apparent Km of 210 µM for (2R,3S)-2-methylisocitrate but has zero activity on (2S,3S)-methylcitrate [1]. This absolute stereochemical partitioning means that racemic or mixed-diastereomer MCA preparations will contain isomers that either cannot enter the physiological methylcitrate cycle or are processed by divergent enzymatic routes, confounding flux analyses and in vitro reconstitution studies.

methylcitrate cycle enzyme stereospecificity propionate metabolism PrpD aconitase

Newborn Screening: 2-Methylcitric Acid Improves Positive Predictive Value from 8.7% to 64.3% vs. C3/C3-C2 Ratio Alone, Eliminating 95% of False Positives

In a prospective study of 222,420 neonatal dried blood spot samples, primary screening using propionylcarnitine (C3) and the C3/C2 ratio identified 103 screen-positive cases, of which only 9 were true positives, yielding a positive predictive value (PPV) of just 8.7% [1]. When 2-methylcitric acid was incorporated as a second-tier marker with a cut-off of 1.0 µmol/L, only 14 samples exceeded this threshold—including all 9 true positives. The PPV rose to 64.3% while maintaining 100% sensitivity. This eliminated 89 unnecessary referrals (95% of false positives) [1]. In the study, MCA concentrations in true-positive cases ranged from 0.1 to 89.4 µmol/L against a reference range of 0.04–0.36 µmol/L.

newborn screening propionic acidemia methylmalonic aciduria positive predictive value LC-MS/MS dried blood spot

Mitochondrial Citrate Transporter: 2-Methylcitrate Exhibits ~10-Fold Lower Affinity than Citrate but Inhibits at Low Concentrations

2-Methylcitrate interacts with the mitochondrial citrate transporter with an apparent Km of 3.3 mM, approximately 10-fold higher (i.e., ~10-fold lower affinity) than the apparent Km of 0.26 mM for citrate [1]. Despite this lower affinity, the tricarboxylate carrier can be inhibited by 2-methylcitrate at concentrations as low as 0.2 mM when the citrate concentration is near its apparent Km [1]. This dual behavior—weaker substrate affinity combined with potent inhibitory capacity at low concentrations—means that 2-methylcitrate can competitively block citrate transport even at concentrations far below its own Km, distinguishing it fundamentally from citrate and from other TCA cycle intermediates.

mitochondrial citrate transporter tricarboxylate carrier enzyme inhibition TCA cycle substrate affinity

Glutamate Dehydrogenase Inhibition at 0.5 mM with Substrate-Selective Mitochondrial Respiratory Chain Effects

2-Methylcitric acid (2MCA) inhibits glutamate dehydrogenase (GDH) activity at concentrations as low as 0.5 mM, with kinetic analysis revealing competitive inhibition relative to glutamate [1]. In functional mitochondrial assays, 2MCA markedly inhibited ADP-stimulated and uncoupled respiration in brain mitochondria supported by glutamate, while producing only modest inhibition with pyruvate plus malate and no impairment when α-ketoglutarate or succinate served as respiratory substrates [1]. At 1–3 mM, 2MCA provoked a significant decrease in mitochondrial membrane potential and induced swelling in Ca²⁺-loaded mitochondria, effects fully prevented by cyclosporine A plus ADP, confirming induction of the mitochondrial permeability transition [1]. By contrast, citric acid does not inhibit GDH and serves as a normal TCA cycle substrate.

glutamate dehydrogenase mitochondrial respiration neurotoxicity brain mitochondria permeability transition

Acetyl-CoA Carboxylase Activation: 2-Methylcitrate as a Gain-of-Function Regulator (Ka = 2.8 mM) While ATP-Citrate Lyase Remains Unaffected

2-Methylcitrate exhibits a distinctive dual regulatory profile: it inhibits citrate synthase, aconitase, and both NAD⁺- and NADP⁺-linked isocitrate dehydrogenases with Ki values in the range of 1.5–7.6 mM, and inhibits phosphofructokinase with 50% inhibition at 1 mM [1]. Critically, however, ATP-citrate lyase and acetyl-CoA carboxylase are not inhibited. Instead, 2-methylcitrate activates acetyl-CoA carboxylase with a Ka of 2.8 mM [1]. This gain-of-function activation of a key lipogenic enzyme stands in marked contrast to citric acid, which is a substrate for ATP-citrate lyase and does not allosterically activate acetyl-CoA carboxylase in the same concentration range [1]. This property makes 2MCA a uniquely valuable tool for dissecting the allosteric regulation of lipogenesis independently of citrate.

acetyl-CoA carboxylase allosteric activation lipogenesis ATP-citrate lyase phosphofructokinase

Urinary Stereoisomer Discrimination: Only (2S,3S) and (2R,3S) Are Found in Human Urine with Distinct NMR Signatures and Disease-Associated Elevation

Of the four possible MCA stereoisomers, only two—(2S,3S) and (2R,3S)—are detected in human urine, and they exhibit distinct ¹H NMR spectra that permit unambiguous discrimination without chiral derivatization [1]. In healthy adults, urinary 2-methylcitric acid concentrations range from 1.2 to 1.8 µmol/mmol creatinine [2], while in propionic acidemia patients, urinary MCA rises dramatically to a mean of 31.0 µmol/mmol creatinine (range 22.3–39.7), representing an approximately 17- to 26-fold elevation [3]. In newborn dried blood spots, MCA in true-positive cases reached up to 89.4 µmol/L against a reference range of 0.04–0.36 µmol/L [4]. The ability to distinguish (2S,3S) from (2R,3S) analytically is essential for accurate quantification, as their distinct spectroscopic signatures mean that calibration against a mixed-isomer standard can introduce systematic quantification errors.

stereoisomer profiling NMR spectroscopy urinary biomarker propionic acidemia metabolomics

(2S,3S)-2-Methylcitric Acid: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


In Vitro Reconstitution of the Methylcitrate Cycle for Propionate Metabolism Studies

The absolute stereospecificity of PrpD for (2S,3S)-methylcitrate (Km = 440 µM) means that only the stereochemically pure (2S,3S) isomer can serve as the correct starting substrate for complete in vitro reconstitution of the bacterial methylcitrate cycle. Racemic or (2R,3S)-enriched preparations will fail to enter the PrpD-catalyzed dehydration step, producing incomplete or misleading flux measurements . This is critical for laboratories studying propionate catabolism in E. coli, Bacillus subtilis, and related microbial systems, as well as for screening inhibitors of PrpD or methylcitrate synthase as potential antimicrobial targets.

Second-Tier Newborn Screening Assay Calibration and Quality Control for Propionic Acidemia and Methylmalonic Acidurias

Adding MCA as a second-tier marker in newborn screening improved PPV from 8.7% to 64.3% while maintaining 100% sensitivity and eliminating 95% of false positives in a cohort of 222,420 newborns . Clinical laboratories implementing LC-MS/MS methods for MCA quantification in dried blood spots require certified, stereochemically characterized reference standards. Since (2S,3S) and (2R,3S) exhibit distinct analytical behavior, using a defined single-isomer standard ensures traceable calibration and inter-laboratory comparability for this increasingly adopted screening paradigm.

Mitochondrial Neurotoxicity Modeling: Glutamate Oxidation and Permeability Transition Studies

2MCA inhibits GDH at concentrations as low as 0.5 mM, selectively impairs glutamate-supported mitochondrial respiration while sparing α-ketoglutarate and succinate-supported respiration, and induces cyclosporine A-sensitive mitochondrial permeability transition at 1–3 mM in brain mitochondria . These properties make stereochemically defined (2S,3S)-MCA an essential tool compound for investigating the mitochondrial mechanisms underlying the neurological dysfunction observed in propionic and methylmalonic acidemias, where plasma total 2-methylcitrate concentrations correlate with intellectual disability severity .

Allosteric Regulation Studies of Acetyl-CoA Carboxylase and Metabolic Enzyme Profiling

The unique ability of 2-methylcitrate to activate acetyl-CoA carboxylase (Ka = 2.8 mM) while simultaneously inhibiting citrate synthase, aconitase, isocitrate dehydrogenases (Ki 1.5–7.6 mM), and phosphofructokinase (IC₅₀ = 1 mM), yet completely sparing ATP-citrate lyase, provides a powerful pharmacological tool for dissecting the allosteric control of lipogenesis . Citric acid cannot replicate this profile because it serves as a substrate for ATP-citrate lyase and does not allosterically activate ACC. Pure (2S,3S)-MCA enables researchers to attribute regulatory effects to a single, defined molecular species rather than to a mixture of stereoisomers with potentially divergent activities.

Quote Request

Request a Quote for (2S,3S)-2-methylcitric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.